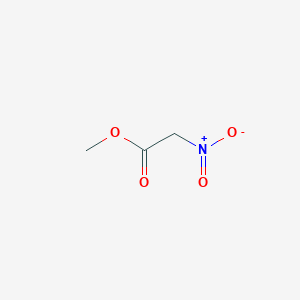
Diethyl 2-(4-methylpentan-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 2-(4-methylpentan-2-yl)malonate and is a member of the malonate ester family. This compound has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Diethyl 2-(4-methylpentan-2-yl)propanedioate is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. It can also undergo decarboxylation under certain conditions, leading to the formation of reactive intermediates.
Effets Biochimiques Et Physiologiques
Diethyl 2-(4-methylpentan-2-yl)propanedioate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diethyl 2-(4-methylpentan-2-yl)propanedioate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Another advantage is its relatively low cost and easy availability. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.
Orientations Futures
There are several future directions for the use of Diethyl 2-(4-methylpentan-2-yl)propanedioate in scientific research. One area of interest is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the development of new synthetic methodologies using this compound as a building block. Additionally, the investigation of its mechanism of action and its interaction with biological molecules could lead to the development of new therapeutic agents.
Conclusion:
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a versatile and valuable compound in scientific research. Its wide range of applications in organic chemistry, biochemistry, and pharmacology make it an important tool for scientists. Its potential as a drug candidate and the development of new synthetic methodologies using this compound as a building block are promising areas for future research.
Méthodes De Synthèse
Diethyl 2-(4-methylpentan-2-yl)propanedioate can be synthesized through the reaction of diethyl malonate with 4-methyl-2-pentanone in the presence of a base such as sodium ethoxide. The reaction results in the formation of the desired compound along with sodium chloride as a byproduct.
Applications De Recherche Scientifique
Diethyl 2-(4-methylpentan-2-yl)propanedioate is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of complex molecules, such as natural products and biologically active compounds.
Propriétés
Numéro CAS |
249728-64-1 |
|---|---|
Nom du produit |
Diethyl 2-(4-methylpentan-2-yl)propanedioate |
Formule moléculaire |
C13H24O4 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
diethyl 2-(4-methylpentan-2-yl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-16-12(14)11(13(15)17-7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3 |
Clé InChI |
RXNSNYVGDCGOCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(C)CC(C)C)C(=O)OCC |
Synonymes |
(1,3-Dimethylbutyl)propanedioic Acid Diethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
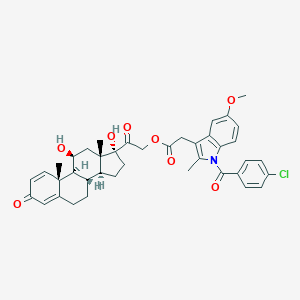
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
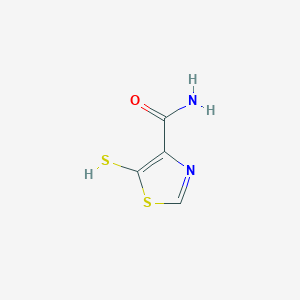

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

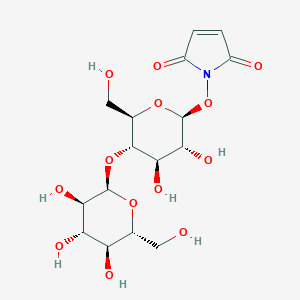

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
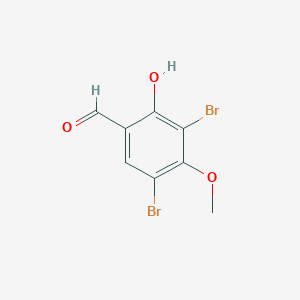
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
